2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIWXJBVHYHHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the bromination of benzamide to form 2-bromobenzamide.
Triazole Ring Formation: The triazole ring is synthesized separately through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and trifluoromethyl ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amine-substituted benzamide derivative .
Scientific Research Applications
Overview
The compound 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its applications in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry Applications
Antimicrobial Activity
The presence of the triazole moiety in 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide suggests significant potential as an antimicrobial agent. Triazoles are known for their broad-spectrum antibacterial and antifungal properties. Research indicates that derivatives of triazole exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Clinafloxacin-triazole hybrid | Antibacterial | 0.25–2 | |
| Ciprofloxacin-triazole hybrid | Antibacterial | 0.046–3.11 | |
| 2-bromo-N-{...}benzamide | Antifungal/Bacterial | TBD | Current Study |
Mechanism of Action
The mechanism by which triazole compounds exert their antimicrobial effects often involves the inhibition of ergosterol synthesis in fungal cells or interference with bacterial cell wall synthesis. The specific interactions of the compound with biological targets are currently under investigation and are crucial for understanding its therapeutic potential.
Agricultural Applications
Pesticidal Properties
Compounds with triazole structures have been explored for their use as fungicides and herbicides in agriculture. The ability of 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide to inhibit fungal pathogens makes it a candidate for further study in agricultural settings .
Table 2: Pesticidal Activity of Triazole Compounds
| Compound | Target Pest | Efficacy | Reference |
|---|---|---|---|
| Triazole-based fungicide A | Fungal pathogens | High | |
| Triazole-based herbicide B | Weeds | Moderate | |
| 2-bromo-N-{...}benzamide | TBD | TBD | Current Study |
Material Science Applications
Polymer Synthesis
The unique chemical properties of 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide allow it to be utilized in the synthesis of advanced materials and polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigidity imparted by the triazole ring structure .
Case Study: Polymer Composite Development
A recent study demonstrated that incorporating triazole derivatives into polymer composites resulted in improved thermal resistance and mechanical strength compared to traditional materials. This opens avenues for applications in aerospace and automotive industries where material performance is critical.
Mechanism of Action
The mechanism of action for compounds like 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide often involves interaction with specific molecular targets. For example, the triazole ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Carfentrazone-Ethyl
Carfentrazone-ethyl (ethyl α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzenepropanoate) shares the 1,2,4-triazolin-5-one core but differs in substituents. Key distinctions include:
- Substituents : Carfentrazone-ethyl has chlorine and fluorine atoms on the benzene ring, whereas the target compound features bromine and a trifluoromethyl group.
- Activity: Carfentrazone-ethyl is a proherbicide activated by plant enzymes to inhibit protoporphyrinogen oxidase (PPO), causing rapid desiccation of broadleaf weeds.
5-Bromo-N-(3-Cyanopyrimido[1,2-a]Benzimidazol-2-Yl)-2-Methoxybenzamide (116477-61-3)
This compound replaces the triazolinone ring with a pyrimidobenzimidazole system. Key differences:
- Heterocyclic Core: The pyrimidobenzimidazole group may confer different binding affinities compared to triazolinone, possibly targeting enzymes like kinases or polymerases.
- Substituents : The methoxy group at position 2 of the benzamide may reduce steric hindrance compared to bromine, affecting solubility and bioavailability .
Benzamide Derivatives with Halogen Substitutions
3,5-Dibromo-2-Hydroxybenzaldehyde 2-(2,5-Dihydro-5-Thioxo-1H-1,2,4-Triazol-3-Yl)Hydrazone (827589-04-8)
This compound features a thioxo-triazole hydrazone linked to a dibrominated benzaldehyde.
- Functional Groups : The thioxo group enhances metal-chelating properties, which are absent in the target compound.
- Bioactivity: Such derivatives often exhibit antimicrobial or antifungal activity, diverging from the herbicidal focus of triazolinones .
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-Yl]Thiophene-2-Sulfonamide (827593-21-5)
A sulfonamide-linked triazole with bromine and chlorine substituents:
- Linker Group : The sulfonamide moiety may improve water solubility but reduce membrane permeability compared to the ethyl-benzamide linker in the target compound.
- Halogen Effects : The combination of bromine and chlorine could synergize for enhanced electrophilic reactivity .
Structural and Functional Data Comparison
Research Findings and Implications
- Synthesis: The target compound likely requires bromination of the benzamide precursor and cyclization to form the triazolinone ring, analogous to carfentrazone-ethyl synthesis .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, with the trifluoromethyl group influencing crystal packing via hydrophobic interactions .
Biological Activity
Chemical Identity and Structure
2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a compound with the molecular formula and a molecular weight of 393.16 g/mol. The compound features a bromine atom, a trifluoromethyl group, and a triazole moiety, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse antimicrobial activities. The specific compound under review has shown potential as an antifungal and antibacterial agent. For instance, triazole derivatives have been reported to possess significant activity against various pathogens including Staphylococcus aureus and Escherichia coli .
In a comparative study, the synthesized triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against resistant strains of bacteria, outperforming traditional antibiotics like vancomycin . This suggests that 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide may have similar or enhanced efficacy.
Anticancer Activity
The compound's structural characteristics indicate potential anticancer properties. Triazole derivatives have been explored in various studies for their ability to inhibit cancer cell proliferation. Recent investigations into related triazole compounds have shown promising results in inducing apoptosis in cancer cells while also enhancing the effectiveness of conventional chemotherapy agents .
For example, novel thiazole-triazole hybrids were synthesized and evaluated for their ability to sensitize non-small cell lung cancer (NSCLC) cells to platinum-based chemotherapy through mechanisms involving matrix metalloproteinase inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide can be partially attributed to its structure. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and biological interaction potential of the molecule. Research has shown that modifications at specific positions on the triazole ring can significantly influence antimicrobial and anticancer activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.16 g/mol |
| Antimicrobial Activity (MIC) | 0.046 - 3.11 μM against MRSA |
| Anticancer Activity | Induces apoptosis in cancer cells |
Study on Antibacterial Activity
In a study published in ACS Omega, triazole derivatives were synthesized and tested for their antibacterial properties against several strains of bacteria. Among these compounds, those with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts . This highlights the importance of substituents in optimizing biological efficacy.
Study on Anticancer Efficacy
Another significant study focused on the anticancer potential of triazole-containing compounds. The research demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways involved in cancer progression . The findings suggest that 2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide could be further explored for its anticancer properties.
Q & A
Q. What are the key synthetic pathways for constructing the 4,5-dihydro-1H-1,2,4-triazol-5-one core in this compound?
The triazolone ring can be synthesized via cyclization of hydrazinecarbothioamide intermediates in acidic media. For example, substituted triazol-3-ones are formed by reacting 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides under reflux with acetic acid as a catalyst . Alternative routes involve condensation of substituted benzaldehydes with amino-triazole precursors in ethanol . The trifluoromethyl group at position 3 can be introduced via direct substitution or by using trifluoromethyl-containing building blocks during cyclization .
Q. How is the benzamide moiety in this compound typically characterized?
The benzamide group is confirmed using NMR spectroscopy. For example, in similar bromo-trifluoromethylbenzamides, the aromatic protons resonate at δ 7.69–8.09 ppm, while the methoxy and methyl groups attached to the amide nitrogen appear as singlets around δ 3.3–3.5 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H] at m/z 312.2 for analogous structures) and isotopic patterns from bromine (1:1 ratio for :) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on antimicrobial activity, as triazole derivatives exhibit inhibition against bacterial and fungal targets . Use standard microdilution assays (e.g., MIC determinations against S. aureus or E. coli) and compare results to structurally related compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, which shows activity at µg/mL concentrations . Include cytotoxicity assays (e.g., MTT on mammalian cells) to prioritize leads with selectivity indices >10 .
Advanced Questions
Q. How can crystallography resolve ambiguities in the stereoelectronic effects of the trifluoromethyl group on the triazolone ring?
Single-crystal X-ray diffraction studies of analogous triazole derivatives reveal that the electron-withdrawing trifluoromethyl group induces planarity in the triazolone ring, stabilizing resonance structures and altering hydrogen-bonding networks. For example, in 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, the CF group increases dihedral angles between the triazole and adjacent aromatic rings, impacting intermolecular interactions . Computational studies (DFT) can supplement crystallographic data to model charge distribution .
Q. What experimental design strategies optimize the yield of the ethyl linkage between the triazolone and benzamide moieties?
Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. acetonitrile), coupling agents (EDC/HOBt vs. DCC), and reaction time. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility in multi-step syntheses by controlling residence time and temperature . Statistical modeling (e.g., ANOVA) of yield data from fractional factorial designs can identify critical parameters (e.g., catalyst loading >10 mol% for Buchwald-Hartwig amidation) .
Q. How do conflicting reports on the biological activity of triazolone derivatives inform mechanism-of-action studies?
Contradictory data (e.g., varying MIC values across studies) may arise from differences in bacterial strain efflux pumps or membrane permeability. Address this by:
- Conducting time-kill assays to distinguish bactericidal vs. bacteriostatic effects .
- Using fluorescent probes (e.g., ethidium bromide accumulation assays) to assess efflux pump inhibition .
- Performing proteomic profiling (e.g., 2D gel electrophoresis) to identify differentially expressed enzymes (e.g., AcpS PPTase) in treated vs. untreated bacteria .
Methodological Notes
- Synthetic References : Avoid direct use of commercial protocols (e.g., Sigma-Aldrich’s "as-is" products) due to variability in purity .
- Analytical Cross-Validation : Combine NMR, HRMS, and XRD to confirm structural integrity, especially for bromine/trifluoromethyl groups .
- Biological Replicates : Use ≥3 independent replicates in bioassays to account for variability in microbial growth conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
